Ipatasertib-NH2
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of RG7440-NH2 involves the synthesis of Ipatasertib-NH2, which is then linked to a cereblon ligand via a ten-hydrocarbon linker. The reaction conditions typically involve the use of dimethyl sulfoxide (DMSO) as a solvent, with the reaction being carried out at room temperature .
Industrial Production Methods: Industrial production of RG7440-NH2 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: RG7440-NH2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can occur, particularly involving the amino group, to form different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions
Major Products: The major products formed from these reactions include various derivatives of RG7440-NH2, which can be used for further research and development .
Scientific Research Applications
RG7440-NH2 has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in PROTACs to study protein degradation mechanisms.
Biology: Helps in understanding the role of AKT in cellular processes and its degradation.
Medicine: Investigated for its potential in cancer therapy by targeting and degrading specific proteins involved in tumor growth.
Industry: Utilized in the development of new therapeutic agents and drug discovery .
Mechanism of Action
RG7440-NH2 exerts its effects by binding to the target protein AKT and forming a complex with the cereblon ligand Lenalidomide. This complex recruits the E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway. This mechanism allows for the selective degradation of specific proteins, making it a valuable tool in research and therapeutic applications .
Comparison with Similar Compounds
Ipatasertib: A highly selective small molecule inhibitor of AKT.
GDC-0068: Another name for Ipatasertib, used in similar research applications.
Lenalidomide: A cereblon ligand used in the formation of PROTACs .
Uniqueness: RG7440-NH2 is unique due to its specific structure, which allows it to form a complex with both the target protein AKT and the cereblon ligand Lenalidomide. This dual binding capability makes it highly effective in selectively degrading target proteins, setting it apart from other similar compounds .
Properties
IUPAC Name |
(2S)-3-amino-2-(4-chlorophenyl)-1-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN5O2/c1-13-10-17(28)19-18(13)20(25-12-24-19)26-6-8-27(9-7-26)21(29)16(11-23)14-2-4-15(22)5-3-14/h2-5,12-13,16-17,28H,6-11,23H2,1H3/t13-,16-,17-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWGZLUCQAOQDJ-KBRIMQKVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CN)C4=CC=C(C=C4)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCN(CC3)C(=O)[C@H](CN)C4=CC=C(C=C4)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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